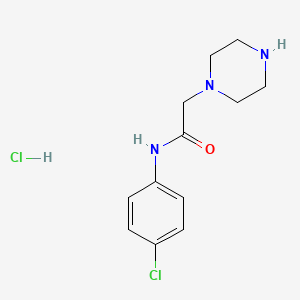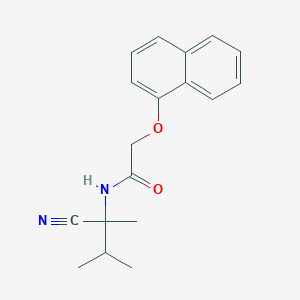
4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains an amino group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a thiol group (-SH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, for example, would add a degree of rigidity to the molecule, while the amino and thiol groups could form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and thiol groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Chauhan et al. (2019) explored the use of a similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, as a corrosion inhibitor for copper in saline environments. This compound demonstrated significant inhibition efficiency, highlighting its potential in protecting metals against corrosion in harsh conditions (Chauhan et al., 2019).
Electrochemical Studies
Fotouhi et al. (2002) conducted electrochemical studies on similar thiotriazoles, demonstrating their redox behavior in aqueous-alcoholic media. This research sheds light on the electrochemical properties of thiotriazoles, which can be relevant for applications in electrochemistry and sensor development (Fotouhi et al., 2002).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Compounds like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibited good to moderate antimicrobial activity, indicating potential use in medical applications (Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been analyzed in studies like the one by Sarala et al. (2006). This research is crucial for understanding the physical and chemical properties of such compounds, which is vital for their application in various scientific fields (Sarala et al., 2006).
Synthesis and Characterization
Karrouchi et al. (2016) focused on the synthesis and characterization of Schiff bases of 4-amino-1,2,4-triazole derivatives. Their research revealed significant analgesic and antioxidant properties, indicating potential therapeutic applications (Karrouchi et al., 2016).
Biological Evaluation
Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, which were evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds showed significant inhibitory potentials, suggesting their use in biological and medicinal chemistry (Pillai et al., 2019).
Theoretical Studies
Srivastava et al. (2016) conducted theoretical studies on triazole compounds, assessing their potential biological activities and chemical reactivity. Such studies are fundamental for the design of new compounds with desired properties (Srivastava et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-3-[(3,5-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-3-8(2)5-9(4-7)16-6-10-13-14-11(17)15(10)12/h3-5H,6,12H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHJTUUPTIFMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NNC(=S)N2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2727455.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2727457.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)
![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid](/img/structure/B2727460.png)


![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)


